molecular formula C10H11N3 B143311 Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro- CAS No. 133100-21-7

Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-

Cat. No.: B143311
CAS No.: 133100-21-7
M. Wt: 173.21 g/mol
InChI Key: USMPJFLVIXOVCY-UHFFFAOYSA-N
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Description

Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro- is a heterocyclic compound that belongs to the class of indeno-imidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ninhydrin with primary amines in the presence of a catalyst. The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce various hydrogenated forms .

Scientific Research Applications

Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been found to inhibit the activity of certain enzymes involved in cell proliferation and survival. This inhibition leads to the disruption of cellular processes and ultimately results in the death of cancer cells .

Comparison with Similar Compounds

Comparison: Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro- is unique due to its specific structural features and biological activities.

Properties

IUPAC Name

3,5,6,7-tetrahydrocyclopenta[f]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-12-8-4-6-2-1-3-7(6)5-9(8)13-10/h4-5H,1-3H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMPJFLVIXOVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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